5-Fluoro-3-methylbenzofuran-2-carbaldehyde
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Overview
Description
5-Fluoro-3-methylbenzofuran-2-carbaldehyde is an organic compound with the molecular formula C10H7FO2 It is a derivative of benzofuran, featuring a fluorine atom at the 5-position, a methyl group at the 3-position, and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methylbenzofuran-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-3-methylbenzofuran.
Formylation: The introduction of the aldehyde group at the 2-position is achieved through formylation reactions. Common reagents for this step include Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) or other formylating agents under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methylbenzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: 5-Fluoro-3-methylbenzofuran-2-carboxylic acid.
Reduction: 5-Fluoro-3-methylbenzofuran-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-3-methylbenzofuran-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the development of materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methylbenzofuran-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The presence of the fluorine atom can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methylbenzofuran-3-carbaldehyde
- 3-Fluoro-5-methylbenzofuran-2-carbaldehyde
- 5-Fluoro-3-methylbenzofuran-2-methanol
Uniqueness
5-Fluoro-3-methylbenzofuran-2-carbaldehyde is unique due to the specific positioning of the fluorine, methyl, and aldehyde groups on the benzofuran ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-fluoro-3-methyl-1-benzofuran-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILSMHPVXOCXOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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